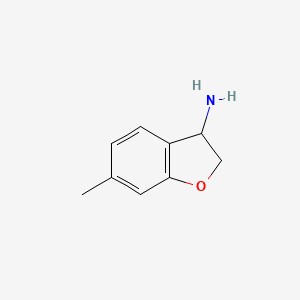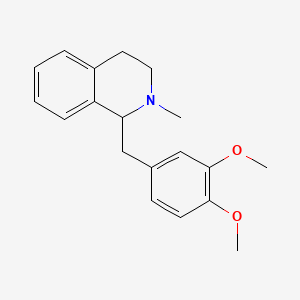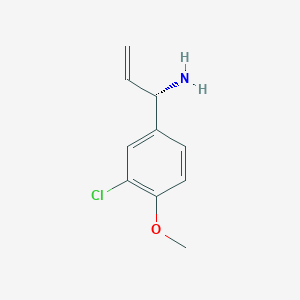
(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(4-Methyl-3-nitrophenyl)ethylamine: is an organic compound that belongs to the class of amines It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, which is further connected to an ethylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine typically involves the reduction of a corresponding nitro compound. One common method is the catalytic hydrogenation of (1S)-1-(4-Methyl-3-nitrophenyl)ethanone using a suitable catalyst such as palladium on carbon in the presence of hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or chemical reductants such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. For example, reaction with acyl chlorides can yield amides.
Oxidation: Although less common, the compound can undergo oxidation reactions to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: (1S)-1-(4-Methyl-3-aminophenyl)ethylamine.
Substitution: Various amides, alkylated derivatives.
Oxidation: Nitroso or nitro derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may serve as a precursor for the development of enzyme inhibitors or receptor agonists/antagonists.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for the design of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it valuable for various industrial applications.
Wirkmechanismus
The mechanism of action of (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and methyl groups can influence the compound’s binding affinity and specificity towards its targets. Detailed studies on its mechanism of action would involve biochemical assays and molecular modeling to elucidate its interactions at the molecular level.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-(4-Methylphenyl)ethylamine: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
(1S)-1-(4-Nitrophenyl)ethylamine: Lacks the methyl group, which can affect its steric and electronic properties.
(1S)-1-(4-Methyl-3-nitrophenyl)propanamine: Has an additional carbon in the alkyl chain, potentially altering its chemical and biological properties.
Uniqueness: (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine is unique due to the presence of both the nitro and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H12N2O2 |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(1S)-1-(4-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-4-8(7(2)10)5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
USTZRTLGNJYTTJ-ZETCQYMHSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@H](C)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C)N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(2,4-Dimethoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13052428.png)
![1-Amino-1-[3-(difluoromethoxy)phenyl]acetone](/img/structure/B13052435.png)





![(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)

